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Compound of Interest

Compound Name: 6-Methylflavone

Cat. No.: B191877 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylflavone (CAS

29976-75-8)

Introduction
6-Methylflavone, with the CAS Registry Number 29976-75-8, is a synthetic flavonoid

derivative characterized by a flavone backbone with a methyl group substitution at the 6-

position.[1] As a member of the flavonoid class, it is investigated for a variety of potential

biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2]

Notably, it has been identified as a positive allosteric modulator of GABAᴀ receptors,

suggesting potential applications in neuroscience and pharmacology.[1][3] This document

provides a comprehensive overview of its core physicochemical properties, experimental

protocols for their determination, and insights into its mechanism of action, tailored for

researchers, scientists, and professionals in drug development.

Physicochemical Data
The fundamental physicochemical properties of 6-Methylflavone are summarized below. This

data is critical for its application in experimental settings, formulation development, and

computational modeling.

Table 1: Core Physicochemical Properties of 6-Methylflavone
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Property Value Source(s)

CAS Number 29976-75-8 [4]

Molecular Formula C₁₆H₁₂O₂ [1]

Molecular Weight 236.27 g/mol [2]

Appearance
White to beige crystalline solid

or powder.
[2]

Melting Point 118-123 °C [2]

Solubility

Water: Insoluble / Limited

solubility.[1] DMSO: ≥40.4

mg/mL.[1] Ethanol: ≥35.2

mg/mL.[1] Acetone: Soluble.[1]

Purity (Typical) ≥98% (by HPLC) [2]

Storage Store at 2-8°C. [2]

Table 2: Computed Molecular Descriptors and Identifiers
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Descriptor Value Source(s)

IUPAC Name
6-methyl-2-phenylchromen-4-

one
[4]

InChI Key
NOQJBXPAMJLUSS-

UHFFFAOYSA-N
[4]

Canonical SMILES
Cc1ccc2OC(=CC(=O)c2c1)c3c

cccc3
[4]

XLogP3 3.9

Topological Polar Surface Area 26.3 Å²

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
2

Rotatable Bond Count 1

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The

following sections describe standard protocols for the synthesis and characterization of 6-
Methylflavone.

Synthesis of 6-Methylflavone via Baker-Venkataraman
Rearrangement
The Baker-Venkataraman rearrangement is a classical and reliable method for synthesizing

flavones.[5][6] The process involves the conversion of a 2-hydroxyacetophenone to a 1,3-

diketone intermediate, which then undergoes acid-catalyzed cyclization.[5][7]

Workflow for Synthesis of 6-Methylflavone
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Step 1: Esterification

Step 2: Baker-Venkataraman Rearrangement

Step 3: Acid-Catalyzed Cyclization

2'-Hydroxy-5'-methylacetophenone
+ Benzoyl Chloride

Pyridine (Base)

2-Benzoyloxy-5-methylacetophenone

KOH / Pyridine
~50°C

1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
(1,3-Diketone Intermediate)

Proceed with ester product

Conc. H₂SO₄

in Glacial Acetic Acid, Heat

6-Methylflavone

Proceed with diketone
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Workflow for 6-Methylflavone synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b191877?utm_src=pdf-body-img
https://www.benchchem.com/product/b191877?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Esterification: Dissolve 2'-Hydroxy-5'-methylacetophenone in pyridine. Add benzoyl chloride

to the solution. An exothermic reaction occurs. Allow the mixture to stand for 20-30 minutes.

Pour the reaction mixture into dilute hydrochloric acid with ice to precipitate the ester

product, 2-Benzoyloxy-5-methylacetophenone. Collect the solid by vacuum filtration and

wash.[5][7]

Rearrangement: Dissolve the dried ester from the previous step in pyridine and add

powdered potassium hydroxide (KOH). Heat the mixture to approximately 50°C for 20-30

minutes. The formation of a potassium salt of the diketone may be observed. Cool the

mixture and acidify with aqueous acetic acid to precipitate the 1,3-diketone intermediate.

Collect the solid by filtration.[5]

Cyclodehydration: Dissolve the crude 1,3-diketone intermediate in glacial acetic acid. Add a

catalytic amount of concentrated sulfuric acid. Heat the mixture in a boiling water bath for

approximately 1 hour. Pour the hot reaction mixture onto crushed ice. The final product, 6-
Methylflavone, will precipitate. Collect the crude product by vacuum filtration, wash with

water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol to obtain

the purified compound.[5][7]

Determination of Melting Point
The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is

characteristic of a pure compound.

Methodology (Capillary Method):

Sample Preparation: Place a small amount of finely powdered, dry 6-Methylflavone onto a

clean, dry surface. Tap the open end of a capillary tube into the powder to collect a small

amount of the sample.[8] Tap the sealed end of the tube on a hard surface to pack the

sample into the bottom, aiming for a sample height of 1-2 mm.[8][9]

Apparatus Setup: Place the prepared capillary tube into the sample holder of a melting point

apparatus (e.g., Mel-Temp or Thiele tube).

Measurement:
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Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected

melting point (118-123°C).[10]

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

Record the temperature (T₁) at which the first drop of liquid appears.[11]

Record the temperature (T₂) at which the entire sample has completely melted into a clear

liquid.[11]

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this

range should be narrow.

Determination of Water Solubility
As 6-Methylflavone has limited water solubility, the Flask Method described in OECD

Guideline 105 is appropriate.[12][13]

Methodology (Flask Method - OECD 105):

Equilibration: An excess amount of 6-Methylflavone is added to a flask containing high-

purity water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled

temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48

hours).[13][14]

Phase Separation: After agitation, the mixture is allowed to stand at the same constant

temperature to allow undissolved solid to settle. The saturated aqueous solution is then

separated from the solid phase by centrifugation or filtration, ensuring no solid particles are

carried over.[12]

Quantification: The concentration of 6-Methylflavone in the clear aqueous phase is

determined using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection, given the chromophore in the flavone structure.

[1][12]

Replicates: The experiment should be performed in at least triplicate to ensure the reliability

of the results. The final water solubility is reported as the average concentration.
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Mechanism of Action & Signaling Pathway
6-Methylflavone is known to act on the central nervous system, specifically by modulating the

function of γ-aminobutyric acid type A (GABAᴀ) receptors.[3] These receptors are ligand-gated

ion channels that mediate the majority of fast synaptic inhibition in the brain.

The primary mechanism of action for 6-Methylflavone is as a positive allosteric modulator of

the GABAᴀ receptor.[1][3] This means it binds to a site on the receptor that is distinct from the

GABA binding site. This binding event enhances the receptor's response to GABA. When

GABA binds, the receptor's intrinsic chloride (Cl⁻) channel opens, allowing Cl⁻ ions to flow into

the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential,

thus producing an inhibitory effect. 6-Methylflavone potentiates this effect, leading to

increased neuronal inhibition.

Importantly, its action is described as flumazenil-insensitive, indicating that it does not bind to

the classical benzodiazepine site on the GABAᴀ receptor.[3][15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b191877?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3087128/
https://www.benchchem.com/product/b191877?utm_src=pdf-body
https://cymitquimica.com/cas/29976-75-8/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3087128/
https://www.benchchem.com/product/b191877?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3087128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3312486/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GABA-A Receptor Complex (in Neuronal Membrane)

Extracellular Space

Intracellular Space (Neuron)

GABA-A Receptor

GABA Site

Allosteric Site

Chloride (Cl⁻) Channel

Cl⁻

3. Enhanced Cl⁻ Influx

GABA

1. Binds

6-Methylflavone

2. Binds (Modulates)

Cl⁻

Neuronal Hyperpolarization
(Inhibitory Effect)

4. Causes

Click to download full resolution via product page

Modulation of the GABA-A receptor by 6-Methylflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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